
Brevioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brevioxime is a natural product found in Penicillium brevicompactum with data available.
Scientific Research Applications
Synthesis and Modeling
- Brevioxime, an insect juvenile hormone inhibitor, has been synthesized in racemic form. This synthesis involves a unique reduction process to convert a nitrile into an amine hydrochloride, demonstrating a novel approach in organic chemistry (Clive & Hisaindee, 2000).
Biological Activity and Mitochondrial Effects
- This compound has shown capabilities as a mitochondrial respiratory chain inhibitor. It has been identified as a natural insecticide compound with significant inhibitory effects on electron transfer chain in beef heart submitochondrial particles. This research highlights this compound's potential in studying mitochondrial functions and its role in energy metabolism (Cantín et al., 2005).
Impact on Coastal Communities
- Although not directly about this compound, related research on brevetoxins, which are similar in nature, reveals significant health and economic impacts on coastal communities. This research aids in understanding the broader implications of toxins produced by marine organisms like Karenia brevis (Backer, 2009).
Antimicrobial and Antitubercular Activities
- Microbes from the genus Verrucosispora have been found to produce this compound-like compounds. These compounds, including brevianamide F and proximicin B, have demonstrated significant anti-MRSA and anti-tuberculosis activities. This indicates the potential of this compound-related compounds in antimicrobial research (Huang et al., 2016).
Cancer Cell Research
- This compound-related compounds like Brevinin‐2R have been shown to selectively kill cancer cells through a lysosomal-mitochondrial death pathway. This research provides insights into the potential use of this compound analogs in cancer therapy (Ghavami et al., 2008).
Genotoxicity and Apoptotic Mechanisms
- Studies on brevetoxins, closely related to this compound, have shown their potential to cause DNA damage and induce apoptosis in human cells. Understanding these mechanisms can provide insights into the cellular effects of this compound and related toxins (Murrell & Gibson, 2009).
properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
(8E)-2-[(E)-hept-5-enyl]-8-hydroxyimino-3-methyl-7,8a-dihydro-6H-pyrrolo[2,1-b][1,3]oxazin-4-one |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-13-11(2)14(18)17-10-9-12(16-19)15(17)20-13/h3-4,15,19H,5-10H2,1-2H3/b4-3+,16-12+ |
InChI Key |
CAWNVSRVNRWMNU-FHBNFOJPSA-N |
Isomeric SMILES |
C/C=C/CCCCC1=C(C(=O)N2CC/C(=N\O)/C2O1)C |
Canonical SMILES |
CC=CCCCCC1=C(C(=O)N2CCC(=NO)C2O1)C |
synonyms |
brevioxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



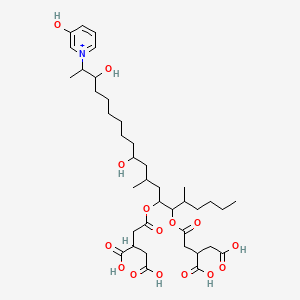

![[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)

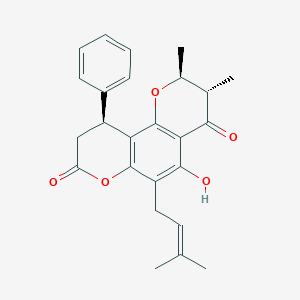
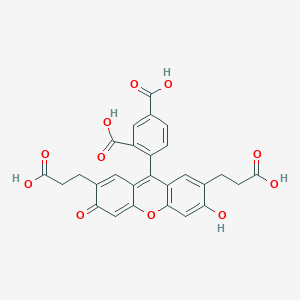

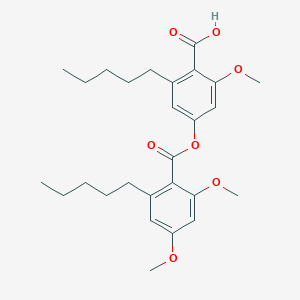
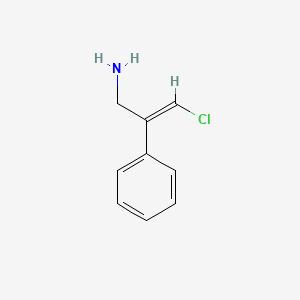
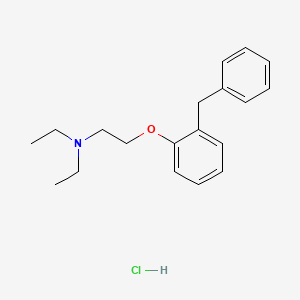
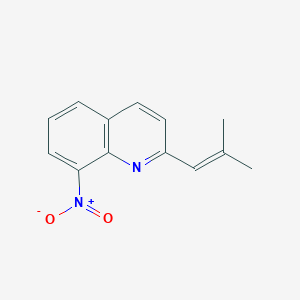
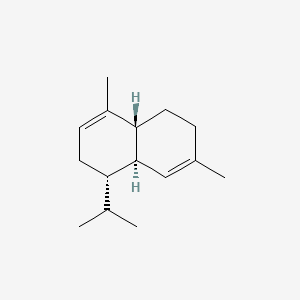
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B1251155.png)
![(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1251156.png)